molecular formula C25H26ClN3O B250931 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

Numéro de catalogue B250931
Poids moléculaire: 419.9 g/mol
Clé InChI: HTQGTJJXAZARDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide, also known as CP-690,550, is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. It was first synthesized in 2003 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways involved in immune cell activation and inflammation. By blocking JAKs, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide reduces the production of pro-inflammatory cytokines and other immune mediators, leading to a reduction in inflammation and a suppression of the immune response.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects, including a reduction in the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), as well as a suppression of T-cell activation and proliferation. It has also been shown to be effective in reducing joint inflammation and bone erosion in animal models of rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide for lab experiments is its specificity for JAKs, which makes it a useful tool for studying the role of JAKs in immune cell activation and inflammation. However, one of the limitations of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and avoid off-target effects. Another area of interest is the potential use of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research on the long-term safety and efficacy of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide in human patients.

Méthodes De Synthèse

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide involves several steps, starting with the reaction of 4-methylpiperazine with 3-chloro-4-nitroaniline to form N-(4-methylpiperazin-1-yl)-3-chloro-4-nitroaniline. This compound is then reduced to N-(4-methylpiperazin-1-yl)-3-chloro-4-aminophenylacetamide, which is further reacted with diphenylacetyl chloride to yield N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide.

Applications De Recherche Scientifique

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune response, which is the underlying cause of these diseases.

Propriétés

Formule moléculaire

C25H26ClN3O

Poids moléculaire

419.9 g/mol

Nom IUPAC

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H26ClN3O/c1-28-14-16-29(17-15-28)23-13-12-21(18-22(23)26)27-25(30)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3,(H,27,30)

Clé InChI

HTQGTJJXAZARDR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl

SMILES canonique

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.